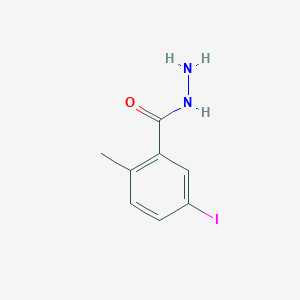
5-Iodo-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methylbenzohydrazide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylbenzohydrazide typically involves the iodination of 2-methylbenzoic acid followed by the formation of the hydrazide. One common method includes:
Iodination of 2-methylbenzoic acid: This step involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride.
Formation of the hydrazide: The iodinated product is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Using large reactors to handle the iodination of 2-methylbenzoic acid.
Hydrazide formation: Conducting the hydrazide formation in large-scale reactors with efficient mixing and temperature control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-methylbenzohydrazide undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation reactions: It can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction products: Reduction can yield amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Iodo-2-methylbenzohydrazide has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological studies: It is used in the study of enzyme inhibition and other biochemical processes.
Industrial applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methylbenzohydrazide involves its interaction with specific molecular targets. The iodine atom and the hydrazide group play crucial roles in its reactivity:
Molecular targets: The compound can interact with enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity.
Pathways involved: The hydrazide group can form covalent bonds with carbonyl groups in proteins, leading to the formation of hydrazones and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-methylbenzohydrazide: A positional isomer with similar properties but different reactivity.
5-Bromo-2-methylbenzohydrazide: A bromine-substituted analog with different electronic properties.
5-Chloro-2-methylbenzohydrazide: A chlorine-substituted analog with distinct reactivity.
Uniqueness
5-Iodo-2-methylbenzohydrazide is unique due to the presence of the iodine atom, which imparts specific electronic and steric properties. This makes it particularly useful in applications where iodine’s reactivity is advantageous, such as in radiolabeling and certain types of organic synthesis .
Propiedades
Fórmula molecular |
C8H9IN2O |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
5-iodo-2-methylbenzohydrazide |
InChI |
InChI=1S/C8H9IN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Clave InChI |
PTWGHRQXNJBJQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


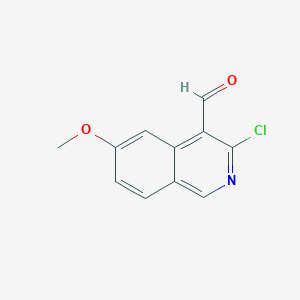





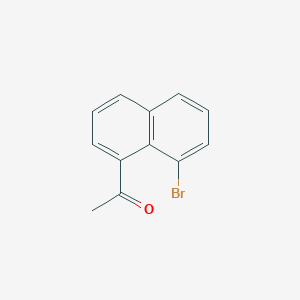
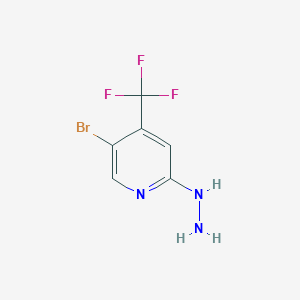
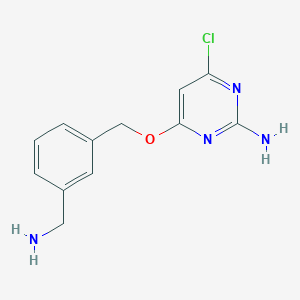

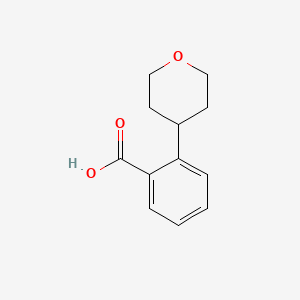


![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
